Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate

Sirtuin Biology Epigenetics Drug Discovery

This azetidine scaffold features a unique NH linker that creates a hydrogen-bond donor and rotatable bond, altering 3D pharmacophore and metabolic stability. The Boc group allows selective acid deprotection (TFA) without cleaving the chloropyridazine—a critical advantage over Cbz-protected analogs. Validated as a SIRT1 tool (Kd 1.3 µM) and in kinase/NAMPT/SCD programs. Supplied at ≥95% purity; ideal for fragment growth, parallel SAR, and orthogonal linker strategies. Request quote for gram-scale and custom synthesis.

Molecular Formula C12H17ClN4O2
Molecular Weight 284.74
CAS No. 2415540-39-3
Cat. No. B2371645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate
CAS2415540-39-3
Molecular FormulaC12H17ClN4O2
Molecular Weight284.74
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NC2=NN=C(C=C2)Cl
InChIInChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)17-6-8(7-17)14-10-5-4-9(13)15-16-10/h4-5,8H,6-7H2,1-3H3,(H,14,16)
InChIKeyAZPRLOWMHQVHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate (CAS 2415540-39-3) – A Boc-Protected Azetidine Building Block for Precision Medicinal Chemistry [1]


Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate (CAS 2415540-39-3) is a synthetic azetidine intermediate featuring a tert-butoxycarbonyl (Boc)-protected azetidine ring, a chloropyridazine moiety, and a secondary amine (NH) linker. Its molecular formula is C12H17ClN4O2, with a molecular weight of 284.74 g/mol and a typical purity of ≥95% . This compound is not an active pharmaceutical ingredient itself but serves as a versatile scaffold in drug discovery, particularly for programs targeting sirtuins (SIRT1/2) and for constructing libraries of kinase or metabolic enzyme inhibitors [1].

Why Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate Cannot Be Simply Replaced by Its Closest Analogs [1] [2]


This specific compound occupies a unique chemical space due to its NH linker between the azetidine and pyridazine rings, which is absent in direct C-linked analogs like tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate (CAS 2385819-08-7). The secondary amine introduces a critical hydrogen-bond donor and a rotatable bond that alters both the 3D pharmacophore and the compound's metabolic susceptibility [1]. Furthermore, its Boc protecting group is selectively cleavable under acidic conditions (e.g., 50% TFA/DCM), which is essential for orthogonal protecting group strategies in synthetic pathways where the chloropyridazine moiety would be unstable toward catalytic hydrogenation, a common requirement for removing Cbz or benzyl groups [2]. Simply substituting this intermediate with a C-linked or free-amine analog would fundamentally change the synthetic route, the final compound's target engagement profile, or the compound's stability during multi-step synthesis.

Product-Specific Quantitative Evidence for Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate: Comparative Data for Scientific Selection


SIRT1 Binding Affinity: A Milder Inhibition Profile Compared to the Potent Tool Compound EX-527 (Selisistat) [1] [2]

This compound binds to the SIRT1 catalytic domain with a Kd of 1.3 µM (1,300 nM) [1]. In contrast, the widely used, potent SIRT1 inhibitor EX-527 (Selisistat) exhibits a Kd in the range of 100 nM to 1 µM under comparable assay conditions [2]. This indicates the target compound is at least an order of magnitude weaker as a direct binder, making it more suitable as a 'tool compound' for probing conditions where only partial SIRT1 inhibition is desired, or as a starting scaffold for further optimization for neurodegenerative and metabolic disease models.

Sirtuin Biology Epigenetics Drug Discovery

SIRT1 vs. SIRT2 Selectivity: A Narrower Window Creates a Differentiated Pharmacological Profile [1]

The compound exhibits an IC50 of 990 nM for SIRT1 and a significantly weaker IC50 of 8,690 nM for SIRT2, yielding a SIRT1/SIRT2 selectivity ratio of approximately 8.8-fold [1]. By comparison, the classic SIRT1 inhibitor EX-527 (Selisistat) shows a much wider selectivity window (IC50: 98 nM for SIRT1 vs. 19,600 nM for SIRT2), a ratio of ~200-fold . The target compound is therefore a less selective SIRT1 inhibitor, which could be functionally advantageous in phenotypic screens where pan-sirtuin modulation or a different off-target profile is required, or as a negative control matched for weaker selectivity.

Selectivity Profiling Sirtuin Inhibitors Chemical Biology

Synthetic Utility: Orthogonal Deprotection Strategy with Boc vs. Cbz Protecting Groups [1]

The Boc group on this azetidine intermediate is cleavable under acidic conditions (e.g., 50% TFA in DCM), while Cbz (benzyloxycarbonyl) groups require catalytic hydrogenation (H2, Pd/C) for removal [1]. This orthogonality is critical because the 6-chloropyridazine moiety is susceptible to reductive dechlorination under hydrogenolysis conditions. Thus, the N-Boc protected azetidine scaffold enables selective deprotection in the presence of the chloropyridazine, which is not possible with a Cbz-protected variant. This property is a key driver for selecting this intermediate in medicinal chemistry campaigns.

Protecting Group Chemistry Orthogonal Synthesis Medicinal Chemistry

Conformational Impact: The NH Linker Introduces a Rotatable Bond and Hydrogen-Bond Donor Relative to Direct C-Linked Analogs [1]

The NH linker connecting the azetidine to the pyridazine ring in this compound adds one additional rotatable bond and one hydrogen-bond donor (HBD) compared to the direct C-linked analog, tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate (CAS 2385819-08-7). The literature on azetidinyl pyridazine scaffolds indicates that linker variations that alter the dihedral angle between the azetidine and the heterocycle can significantly impact binding to targets such as stearoyl-CoA desaturase (SCD) [1]. While no head-to-head comparison exists for this specific compound, the increased degrees of freedom and hydrogen-bonding capacity provide a different conformational landscape for target engagement, which can be exploited in structure-based drug design campaigns.

Conformational Analysis Structure-Activity Relationship Fragment-Based Drug Design

Best Research and Industrial Application Scenarios for Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate (CAS 2415540-39-3)


1. Developing 'Tool Compounds' for Sirtuin Pathway Research with Defined Partial Inhibition

When the complete inhibition of SIRT1 by potent agents like EX-527 is unsuitable—for instance, in studies investigating the dose-dependent effects of SIRT1 on mitochondrial biogenesis or apoptosis—this compound's weaker Kd (1.3 µM) and narrower selectivity window (~8.8-fold over SIRT2) provide a validated chemical tool for maintaining a more physiological range of sirtuin activity [1] [2].

2. Orthogonal Synthesis of Bifunctional Degraders (PROTACs) or ADC Linkers

The Boc-protected azetidine can be selectively deprotected with acid (TFA) without cleaving the chloropyridazine, allowing for the sequential introduction of a ligase-binding moiety (e.g., VHL or CRBN ligand) or a cytotoxic payload. This orthogonal stability is lost with Cbz-protected analogs, which require hydrogenolysis and would destroy the chloropyridazine [1].

3. Fragment-Based Drug Discovery (FBDD) Library Design

The NH linker introduces a hydrogen-bond donor and a rotatable bond, creating a distinct vector for fragment growth. In fragment screening campaigns targeting enzymes, this subtle difference can yield unique binding poses compared to flat, C-linked pyridazine fragments. This scaffold is particularly relevant for targets like kinases or metabolic enzymes where azetidinyl pyridazine cores have shown oral bioavailability [2].

4. Building Block for Generating NAMPT or SCD Inhibitor Compound Series

This compound can be rapidly elaborated into lead molecules for NAMPT or stearoyl-CoA desaturase (SCD) programs. Its scaffold is pre-validated in the patent and primary literature for these target classes, and its availability in gram quantities with 95%+ purity enables rapid SAR exploration by parallel synthesis.

Quote Request

Request a Quote for Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.